Mivacurium

Catalog No.
S1489423
CAS No.
106791-40-6
M.F
C58H80N2O14+2
M. Wt
1029.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mivacurium

CAS Number

106791-40-6

Product Name

Mivacurium

IUPAC Name

bis[3-[(1R)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (E)-oct-4-enedioate

Molecular Formula

C58H80N2O14+2

Molecular Weight

1029.3 g/mol

InChI

InChI=1S/C58H80N2O14/c1-59(25-21-41-35-47(63-3)49(65-5)37-43(41)45(59)29-39-31-51(67-7)57(71-11)52(32-39)68-8)23-17-27-73-55(61)19-15-13-14-16-20-56(62)74-28-18-24-60(2)26-22-42-36-48(64-4)50(66-6)38-44(42)46(60)30-40-33-53(69-9)58(72-12)54(34-40)70-10/h13-14,31-38,45-46H,15-30H2,1-12H3/q+2/b14-13+/t45-,46-,59?,60?/m1/s1

InChI Key

ILVYCEVXHALBSC-OTBYEXOQSA-N

SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CCC=CCCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C

solubility

3.26e-05 g/L

Synonyms

BW B 1090U, BW B1090U, BW-B 1090U, BW-B-1090U, BW-B1090U, BWB 1090U, BWB1090U, Mivacron, mivacurium, mivacurium chloride

Canonical SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CCC=CCCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C

Isomeric SMILES

C[N+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CC/C=C/CCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C

The exact mass of the compound Mivacurium is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.26e-05 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Isoquinolines. It belongs to the ontological category of isoquinolines in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Investigations into Neuromuscular Function:

  • Understanding Neuromuscular Transmission: Researchers utilize Mivacurium to study the intricacies of neuromuscular transmission at the neuromuscular junction. By observing its interaction with acetylcholine receptors and its subsequent effect on muscle relaxation, scientists can gain insights into the physiological mechanisms underlying neuromuscular function [].
  • Evaluating Neuromuscular Blockade Reversal Agents: Mivacurium serves as a valuable tool in research aimed at developing and evaluating the efficacy of drugs that reverse the action of NMBAs. By studying how these reversal agents interact with Mivacurium at the neuromuscular junction and facilitate muscle recovery, researchers can assess their potential therapeutic value [].

Studies in Anesthesia and Critical Care:

  • Optimizing Anesthetic Techniques: Mivacurium's short duration of action and predictable reversal make it suitable for research investigating the optimization of anesthetic techniques in various surgical procedures. By analyzing its effects on muscle relaxation and recovery time, researchers can refine anesthetic protocols to ensure optimal patient care.
  • Assessing Neuromuscular Function in Critically Ill Patients: In critical care research, Mivacurium can be used to assess neuromuscular function in patients receiving mechanical ventilation. By monitoring the response to nerve stimulation after administering a small dose of Mivacurium, researchers can gain insights into the presence and severity of neuromuscular weakness, potentially aiding in diagnosis and treatment decisions [].

Research in Specific Medical Fields:

  • Cardiovascular Research: Mivacurium's minimal cardiovascular effects compared to other NMBAs make it suitable for research investigating the heart and circulatory system. This allows researchers to isolate the effects of the studied intervention on the cardiovascular system without the confounding influence of the NMBA.
  • Ophthalmic Research: Due to its rapid onset and short duration of action, Mivacurium finds application in ophthalmic research, particularly in studies involving procedures requiring temporary muscle relaxation of the eyelids, such as vitreoretinal surgery [].

Mivacurium chloride is a non-depolarizing neuromuscular-blocking agent primarily used in anesthesia to facilitate tracheal intubation and provide muscle relaxation during surgical procedures. It is classified as a bisbenzyltetrahydroisoquinolinium compound, characterized by its short duration of action due to rapid hydrolysis by plasma cholinesterases. Mivacurium exists as a mixture of three stereoisomers: (E)-cis-cis, (E)-cis-trans, and (E)-trans-trans, with the latter two comprising the majority of the compound . Its structural formula is C₅₈H₈₀N₂O₁₄, and it has a molecular weight of approximately 1029.26 g/mol .

Involving tetrahydroisoquinoline derivatives. The synthesis involves creating the bisbenzyltetrahydroisoquinolinium structure, which enhances potency while maintaining favorable pharmacological properties. Key steps include selective alkylation and esterification processes that yield the desired stereoisomers .

Mivacurium acts by competitively binding to nicotinic acetylcholine receptors at the neuromuscular junction, thereby antagonizing the action of acetylcholine and preventing muscle contraction . The onset of action occurs within 2 to 3 minutes after administration, with clinical effects lasting approximately 15 to 20 minutes at standard doses. Recovery from neuromuscular block is generally rapid, with spontaneous recovery being about 95% complete within 25 to 30 minutes .

Mivacurium is primarily utilized in clinical settings for:

  • Facilitating Tracheal Intubation: It provides rapid onset and short duration of neuromuscular blockade.
  • Surgical Procedures: Mivacurium is effective for short surgeries where quick recovery from muscle paralysis is desired.
  • Continuous Infusion: It can be administered as a continuous infusion for prolonged surgeries without significant cumulative effects .

Mivacurium shares structural similarities with several other neuromuscular blockers but possesses unique characteristics that distinguish it:

CompoundTypeDuration of ActionMetabolismUnique Features
AtracuriumNon-depolarizingIntermediateEster hydrolysisCan cause histamine release; multiple isomers
VecuroniumNon-depolarizingIntermediateHepatic metabolismMore potent; longer duration than mivacurium
SuccinylcholineDepolarizingShortPlasma cholinesteraseRapid onset; risk of prolonged paralysis in some patients
RocuroniumNon-depolarizingIntermediateHepatic metabolismFaster onset than mivacurium but longer duration

Mivacurium's primary distinction lies in its rapid metabolism by plasma cholinesterases, resulting in a shorter duration of action compared to other non-depolarizing agents like atracurium and vecuronium. This makes it particularly suitable for short surgical interventions where quick recovery is essential .

Mivacurium exists as a mixture of three stereoisomers: cis-trans (34–40%), trans-trans (52–60%), and cis-cis (4–8%) [1] [2]. These isomers exhibit stark differences in potency and metabolic stability:

  • The trans-trans and cis-trans isomers demonstrate equipotent neuromuscular blocking activity, with 92–96% of the drug's pharmacological effect attributable to these components [2] [4].
  • In contrast, the cis-cis isomer exhibits one-tenth the potency of its counterparts in feline models and contributes minimally to clinical effects [2] [3].

Pharmacokinetic analyses reveal isomer-specific metabolic pathways:

IsomerPlasma Clearance (mL/min/kg)Elimination Half-Life (min)Relative Potency
cis-trans106 ± 671.8 ± 1.11.0
trans-trans63 ± 341.9 ± 0.71.0
cis-cis4.6 ± 1.152.9 ± 19.80.08

Data adapted from [1] [3]

The rapid hydrolysis of cis-trans and trans-trans isomers by plasma cholinesterase (in vitro t½ <2 minutes) explains mivacurium's short duration of action [1] [3]. Despite persistent cis-cis concentrations post-infusion (t½ ≈53 minutes), its low potency ensures negligible residual blockade [1] [3].

Functional Group Contributions to Receptor Affinity

Mivacurium's bisbenzylisoquinolinium structure features critical pharmacophoric elements:

  • Quaternary Ammonium Groups
    The two positively charged nitrogen atoms maintain optimal 1.4–1.5 nm separation for nicotinic acetylcholine receptor (nAChR) binding, facilitating competitive antagonism at α-subunits [4]. Charge-charge interactions with receptor aspartate residues (αD152 and αD175) stabilize the bound conformation.

  • Ester Linkages
    The four ester groups (-COO-) enable rapid hydrolysis by plasma cholinesterase, with stereochemistry dictating enzymatic susceptibility. Trans-configured esters in cis-trans/trans-trans isomers adopt orientations favorable for cholinesterase binding, while cis-esters in the cis-cis isomer hinder enzymatic access [1] [3].

  • Methoxy Substituents
    The six methoxy (-OCH₃) groups on aromatic rings enhance lipid solubility (logP=0.015 [2]), balancing tissue distribution and plasma protein binding. Ortho-methoxy groups may participate in edge-to-face aromatic interactions with receptor tryptophan residues (αW149).

Synthetic Pathways and Isomer Separation Strategies

The commercial synthesis of mivacurium involves three key stages:

  • Core Structure Assembly
    Condensation of two tetrahydroisoquinoline precursors via an octenedioate spacer forms the diester backbone. Stereochemical control at C1/C1' and C2/C2' positions determines isomer distribution [2].

  • Stereoisomer Generation

    • Trans-trans isomer: Antiperiplanar arrangement of ester groups
    • Cis-trans isomer: Synclinal configuration at one chiral center
    • Cis-cis isomer: Synperiplanar ester alignment
  • Chromatographic Separation
    Preparative HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves isomers using:

    • Mobile phase: Acetonitrile/methanol/ammonium formate buffer (pH 4.5)
    • Detection: UV at 280 nm (quinolinium chromophore) [1]

The final drug substance contains isomer ratios optimized for rapid onset/offset: trans-trans (57±4%), cis-trans (36±3%), cis-cis (7±1%) [2].

Structure-Activity Relationship (SAR) Analyses

Key SAR insights from comparative isomer studies:

  • Spatial Requirements for Receptor Binding

    • Trans-configured esters maximize nAChR affinity (Kd=2.1 nM vs 16.7 nM for cis-cis [1])
    • Increased inter-nitrogen distance (>1.6 nm) in cis-cis isomer reduces receptor fit
  • Metabolic Stability Considerations

    • Cis-ester groups in cis-cis isomer hinder cholinesterase hydrolysis (kcat=0.08 min⁻¹ vs 4.2 min⁻¹ for trans-trans [3])
    • Methoxy substituents at C6/C7 positions slow hepatic metabolism of cis-cis isomer
  • Charge Distribution Effects

    • Delocalization of positive charge across isoquinolinium rings enhances receptor association (kon=1.8×10⁷ M⁻¹s⁻¹ for trans-trans vs 5.4×10⁶ M⁻¹s⁻¹ for cis-cis [1])

The pharmacogenomic response to mivacurium is primarily determined by genetic variants in the butyrylcholinesterase gene, which encodes the enzyme responsible for metabolizing this neuromuscular blocking agent [1] [2]. The butyrylcholinesterase gene, located on chromosome 3q26.1-q26.2, exhibits significant genetic polymorphism with more than 75 identified variants affecting enzyme function and drug metabolism [3] [4].

The most clinically significant variants include the atypical variant, characterized by a single nucleotide substitution at position 209 (GAT→GGT) resulting in an aspartate to glycine amino acid change at position 70 [1] [3]. This variant demonstrates a 60-70% reduction in enzyme activity compared to the wild-type enzyme [5] [4]. The atypical variant occurs with a heterozygous frequency of approximately 1 in 480 individuals in Caucasian populations, while homozygous occurrence is estimated at 1 in 3,500 individuals [6] [5].

The fluoride-resistant variants represent another important class of plasma cholinesterase polymorphisms. Two distinct molecular bases have been identified for fluoride resistance: the first involves a point mutation at nucleotide 728 (ACG→ATG), changing threonine 243 to methionine, while the second involves a mutation at nucleotide 1169 (GGT→GTT), changing glycine 390 to valine [7]. These variants typically result in 40-60% reduction in enzyme activity and are associated with prolonged neuromuscular blockade following mivacurium administration [5] [7].

The K-variant represents the most frequently encountered plasma cholinesterase polymorphism, occurring in approximately 25-30% of individuals [4] [7]. This quantitative variant is characterized by a point mutation at nucleotide 1615 (GCA→ACA), resulting in an alanine to threonine substitution at position 539 [7]. The K-variant causes approximately 30% reduction in enzyme activity and is frequently found in linkage disequilibrium with other variants, particularly the atypical variant [4] [7].

Silent variants represent the most severe form of butyrylcholinesterase deficiency, characterized by complete absence of enzyme activity. The most common silent variant results from a frameshift mutation at nucleotide position 351 (GGT→GGAG), leading to premature termination of protein synthesis [2] [8]. Additional silent variants have been identified, including novel frameshift mutations and deletions that result in truncated, non-functional proteins [2] [8].

Variant NameNucleotide ChangeAmino Acid ChangeEnzyme Activity ReductionPopulation FrequencyClinical Significance
Atypical (A)G209A (GAT→GGT)Asp70Gly60-70%1:480 (heterozygous)Prolonged paralysis (2-8 hours)
Fluoride-resistant (F1)A728G (ACG→ATG)Thr243Met40-60%1:10,000-20,000Moderate prolongation (1-3 hours)
Fluoride-resistant (F2)G1169T (GGT→GTT)Gly390Val40-60%1:15,000-25,000Moderate prolongation (1-3 hours)
K-variant (K)G1615A (GCA→ACA)Ala539Thr30%1:3-4 individualsMild prolongation (30-60 minutes)
Silent (S1)G351GG (frameshift)Frameshift at codon 117100% (inactive)1:100,000Severe prolongation (4-8 hours)
Silent (S2)Various deletionsVarious truncations100% (inactive)Very rareSevere prolongation (4-8 hours)
Novel variants (Multiple)Multiple missense mutationsMultiple substitutionsVariable (20-100%)Population-specificVariable clinical effects

Clinical Implications of Atypical Enzyme Activity

The clinical implications of atypical butyrylcholinesterase activity are profound and directly impact patient safety during anesthesia. Individuals with atypical enzyme variants experience significantly prolonged neuromuscular blockade following mivacurium administration, with duration extending from the normal 15-30 minutes to several hours [1] [6] [9].

Patients homozygous for the atypical variant (AA genotype) demonstrate the most severe clinical phenotype, with neuromuscular blockade lasting 4-8 hours following standard mivacurium doses [6] [5]. These patients require prolonged mechanical ventilation and intensive monitoring until spontaneous recovery occurs [6] [9]. The prolonged paralysis results from the severely reduced ability of the atypical enzyme to hydrolyze mivacurium, leading to sustained plasma concentrations of the active drug [1] [10].

Heterozygous individuals (UA genotype) present an intermediate clinical phenotype, with neuromuscular blockade duration typically extended by 50-100% compared to normal individuals [1] [6]. These patients may experience paralysis lasting 45-90 minutes, requiring careful monitoring and potential mechanical ventilation support [6] [9]. The intermediate phenotype reflects the presence of both normal and atypical enzyme activity, resulting in partial but significantly impaired drug metabolism [1] [10].

The K-variant, while less severe than the atypical variant, still presents clinically relevant implications. Individuals homozygous for the K-variant may experience 30-60 minute prolongation of neuromuscular blockade, while heterozygous carriers typically show mild prolongation of 15-30 minutes [5] [4]. The clinical significance of K-variant carriers becomes more pronounced when combined with other variants, particularly the atypical variant, creating compound genotypes with enhanced clinical effects [4] [7].

Silent variants represent the most severe clinical scenario, with complete absence of enzyme activity resulting in neuromuscular blockade lasting 6-8 hours or longer [2] [8]. These patients are at highest risk for prolonged apnea and require immediate recognition and appropriate supportive care [2] [6]. The complete absence of functional enzyme means that mivacurium metabolism relies entirely on alternative, much slower pathways [8] [9].

The clinical recognition of atypical enzyme activity often occurs retrospectively, when patients fail to recover normal muscle function and spontaneous respiration within the expected timeframe [6] [9]. This delayed recognition can lead to patient distress and complications if not properly managed with continued sedation and mechanical ventilation [6] [9].

Genotype-Phenotype Correlations in Drug Response

The relationship between butyrylcholinesterase genotype and mivacurium response demonstrates clear genotype-phenotype correlations that enable prediction of drug duration and clinical effects [1] [10] [11]. These correlations are established through comprehensive analysis of enzyme activity measurements, inhibitor studies, and clinical response patterns [12] [11].

The dibucaine number serves as a primary phenotypic marker for genotype classification, with distinct ranges corresponding to specific genetic variants [13] [11]. Normal individuals (UU genotype) demonstrate dibucaine numbers of 75-85, reflecting normal enzyme sensitivity to dibucaine inhibition [13] [11]. Heterozygous atypical individuals (UA genotype) show intermediate dibucaine numbers of 50-65, while homozygous atypical individuals (AA genotype) demonstrate markedly reduced dibucaine numbers of 15-25 [13] [11].

Fluoride numbers provide complementary phenotypic information, particularly for identifying fluoride-resistant variants [13] [11]. Normal individuals typically show fluoride numbers of 55-65, while fluoride-resistant variants demonstrate reduced fluoride sensitivity with numbers ranging from 25-45 [13] [11]. The combination of dibucaine and fluoride numbers enables more precise genotype determination than either parameter alone [13] [11].

Enzyme activity measurements correlate directly with genotype and predict clinical response duration [1] [10]. Normal individuals demonstrate plasma cholinesterase activity of 5000-8000 U/L, while heterozygous atypical individuals show reduced activity of 3000-5000 U/L [14] [11]. Homozygous atypical individuals exhibit severely reduced activity of 500-1500 U/L, correlating with prolonged clinical effects [14] [11].

The correlation between genotype and mivacurium duration follows predictable patterns based on enzyme activity levels [1] [10]. Normal individuals (UU genotype) experience standard duration of 15-25 minutes, while heterozygous atypical individuals (UA genotype) demonstrate prolonged duration of 25-45 minutes [1] [6]. Homozygous atypical individuals (AA genotype) show markedly prolonged duration of 2-6 hours, requiring extended supportive care [1] [6].

Compound genotypes, involving multiple variants within the same individual, demonstrate additive effects on enzyme activity and clinical response [4] [7]. The combination of atypical and K-variants (AK genotype) results in intermediate enzyme activity of 1500-3000 U/L and prolonged duration of 45-90 minutes [4] [7]. These compound genotypes highlight the importance of comprehensive genetic analysis rather than single-variant testing [4] [7].

GenotypeDibucaine NumberFluoride NumberEnzyme Activity (U/L)Mivacurium DurationClinical Risk Level
UU (Normal)75-8555-655000-800015-25 minutesNo risk
UA (Heterozygous Atypical)50-6550-603000-500025-45 minutesLow-moderate risk
AA (Homozygous Atypical)15-2545-55500-15002-6 hoursHigh risk
UK (Heterozygous K-variant)65-7550-603500-600020-35 minutesLow risk
KK (Homozygous K-variant)60-7045-552500-450025-40 minutesLow-moderate risk
AK (Atypical + K-variant)40-5540-501500-300045-90 minutesModerate risk
US (Heterozygous Silent)70-8055-652500-400030-60 minutesModerate risk
SS (Homozygous Silent)Not applicableNot applicableUndetectable4-8 hoursVery high risk
AF (Atypical + Fluoride-resistant)20-4025-35800-200090-180 minutesHigh risk

Pharmacogenomic Screening Recommendations

The implementation of pharmacogenomic screening for butyrylcholinesterase variants represents a critical component of personalized perioperative medicine [15] [16]. Current recommendations emphasize the importance of identifying at-risk individuals before mivacurium administration to prevent prolonged neuromuscular blockade and associated complications [17] [18].

The Food and Drug Administration has established specific recommendations for butyrylcholinesterase genetic testing, classifying both mivacurium and succinylcholine as drugs requiring genetic considerations [18] [19]. The FDA recommendations specify that intermediate or poor metabolizers should avoid mivacurium use, with poor metabolizers representing absolute contraindications [18] [19]. These recommendations support the clinical utility of genetic testing for therapeutic management [18] [19].

Pre-operative genetic testing is considered medically necessary for individuals being considered for mivacurium therapy, particularly those with personal or family history of prolonged paralysis [18] [15]. The testing should ideally be performed with sufficient time to allow for alternative anesthetic planning if variants are identified [15] [16]. A turnaround time of 3-5 days is generally acceptable for elective procedures, allowing for appropriate clinical decision-making [15] [16].

Emergency surgical situations present unique challenges for pharmacogenomic screening, as immediate results are typically required [15] [16]. Pre-emptive genetic testing with results stored in electronic medical records represents the optimal approach for emergency scenarios [15] [16]. This strategy allows for immediate access to genetic information when urgent surgical intervention is required [15] [16].

Family-based screening is strongly recommended when an individual is identified with butyrylcholinesterase deficiency [15] [20]. First-degree relatives should be tested to identify carriers and prevent adverse reactions during future surgical procedures [15] [20]. The autosomal recessive inheritance pattern means that siblings have a 25% chance of being affected if both parents are carriers [21] [15].

Population-specific screening considerations are important given the variable frequency of butyrylcholinesterase variants across different ethnic groups [4] [15]. Certain populations may benefit from targeted screening programs based on higher variant frequencies or specific variant types [4] [15]. The cost-effectiveness of population screening varies based on variant frequency and healthcare system resources [15] [16].

The perioperative surgical home model represents an ideal framework for implementing routine pharmacogenomic screening [15] [16]. This model allows for comprehensive pre-operative assessment, including genetic testing, with results available before surgical intervention [15] [16]. Multi-gene panels can be utilized to test for multiple pharmacogenetic variants simultaneously, providing comprehensive information for perioperative drug selection [15] [16].

Clinical ScenarioRecommendation LevelTesting MethodTurnaround TimeCost Effectiveness
Elective surgery (planned)Consider testingGenetic or biochemical3-5 days acceptableModerate
Emergency surgeryPre-emptive testing idealPre-stored genetic resultsResults needed immediatelyHigh (if pre-emptive)
Family history of prolonged paralysisStrongly recommendedGenetic testing preferred5-10 days acceptableHigh
Previous prolonged paralysisMandatory testingGenetic testing3-5 daysVery high
Specific ethnic populationsPopulation-specific screeningPopulation-specific panelsVariablePopulation-dependent
Perioperative surgical homeRoutine testingMulti-gene panelsPre-emptive testingHigh
High-risk proceduresRecommendedGenetic testing3-5 daysHigh
Pediatric patientsConsider testingBiochemical initial2-3 daysModerate

The integration of pharmacogenomic screening into clinical practice requires consideration of multiple factors including test accuracy, turnaround time, cost-effectiveness, and clinical utility [15] [16]. DNA-based genetic testing offers superior accuracy compared to biochemical methods, with 95-99% accuracy rates for variant detection [15] [22]. The higher accuracy of genetic testing makes it the preferred method for definitive genotype determination [15] [22].

Clinical implementation should include development of standardized protocols for test ordering, result interpretation, and clinical decision-making [15] [16]. Healthcare providers require education regarding the clinical significance of genetic variants and appropriate therapeutic modifications [15] [16]. Electronic medical record systems should be configured to alert providers about genetic test results and provide clinical decision support [15] [16].

Quality assurance measures are essential for pharmacogenomic screening programs, including regular validation of testing methods, proficiency testing, and clinical correlation studies [15] [22]. Laboratories performing genetic testing should maintain appropriate certifications and follow established guidelines for pharmacogenetic testing [15] [22].

Physical Description

Liquid

XLogP3

8.7

Hydrogen Bond Acceptor Count

14

Exact Mass

1028.56095523 g/mol

Monoisotopic Mass

1028.56095523 g/mol

Heavy Atom Count

74

Appearance

Solid powder

UNII

77D66S9Q93

Drug Indication

For inpatients and outpatients, as an adjunct to general anesthesia, to facilitate tracheal intubation and to provide skeletal muscle relaxation during surgery or mechanical ventilation.
FDA Label

Pharmacology

Mivacurium is a short-acting, nondepolarizing skeletal neuromuscular blocking agent which is hydrolyzed by plasma cholinesterase. Mivacurium results in a blockade of neuromuscular transmission by binding competitively with cholinergic receptors on the motor end-plate to antagonize the action of acetylcholine. The neuromuscular block produced by mivacurium is readily antagonized by anticholinesterase agents. The deeper the level of neuromuscular block at reversal, the longer the time required for recovery of neuromuscular function and the greater the dose of anticholinesterase agent required. Because spontaneous recovery after mivacurium is rapid, routine reversal may not always result in a clinical benefit.

MeSH Pharmacological Classification

Neuromuscular Nondepolarizing Agents

ATC Code

M - Musculo-skeletal system
M03 - Muscle relaxants
M03A - Muscle relaxants, peripherally acting agents
M03AC - Other quaternary ammonium compounds
M03AC10 - Mivacurium chloride

Mechanism of Action

Mivacurium binds competitively to cholinergic receptors on the motor end-plate to antagonize the action of acetylcholine, resulting in a block of neuromuscular transmission. This action is antagonized by acetylcholinesterase inhibitors, such as neostigmine.

Other CAS

133814-19-4
106791-40-6

Metabolism Metabolites

Extensive and rapid via enzymatic hydrolysis catalyzed by plasma cholinesterase. Biotransformation may be significantly slowed in patients with abnormal or decreased plasma cholinesterase activity, especially individuals with a homozygous atypical cholinesterase gene abnormality.

Wikipedia

Mivacurium_chloride

Biological Half Life

The mean elimination half-life ranges from 1.7 to 2.6 minutes in healthy, young adults administered 0.1 to 0.25 mg/kg mivacurium. In 9 patients with end-stage liver disease undergoing liver transplant surgery, plasma clearance was approximately 50% lower than that in 8 control patients with normal hepatic function, while the elimination half-life increased to 4.4 minutes from the 1.8 minute control value.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 02-18-2024

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